molecular formula C11H10F3N3O B2803257 3-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine CAS No. 497141-59-0

3-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine

Cat. No.: B2803257
CAS No.: 497141-59-0
M. Wt: 257.216
InChI Key: BGHFCLLPFXATNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₁H₁₁F₃N₃O Molecular Weight: 273.23 g/mol Synonyms:

  • 3-Methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazol-5-amine
  • 5-Methyl-2-[4-(trifluoromethoxy)phenyl]pyrazol-3-amine

This compound is a pyrazole derivative featuring a methyl group at the 3-position, a 4-(trifluoromethoxy)phenyl substituent at the 1-position, and an amine group at the 5-position. The trifluoromethoxy (OCF₃) group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry for targeting enzymes or receptors sensitive to halogenated motifs . It is commercially available from multiple suppliers, indicating its relevance in drug discovery .

Properties

IUPAC Name

5-methyl-2-[4-(trifluoromethoxy)phenyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O/c1-7-6-10(15)17(16-7)8-2-4-9(5-3-8)18-11(12,13)14/h2-6H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHFCLLPFXATNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

3-Methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine is primarily recognized for its potential in drug development, particularly as an anti-inflammatory and analgesic agent.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, which are critical in the inflammatory pathway. A study highlighted the synthesis of various pyrazole derivatives that demonstrated potent anti-inflammatory activity in animal models, suggesting a promising therapeutic profile for this compound .

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives. The trifluoromethoxy group in this compound enhances its lipophilicity, potentially improving cellular uptake and efficacy against various cancer cell lines. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells, warranting further investigation into their mechanisms of action and therapeutic applications .

Agrochemical Applications

The compound is also being investigated for its utility in agrochemicals, particularly as a pesticide or herbicide.

Pesticidal Activity

Pyrazole derivatives have shown promise as effective pesticides due to their ability to interfere with biological processes in pests. The incorporation of the trifluoromethoxy group enhances the compound's potency against target organisms while potentially reducing toxicity to non-target species. Studies have indicated that similar compounds can disrupt metabolic pathways in insects, leading to increased mortality rates .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.

Synthetic Routes

The synthesis often employs methods such as:

  • Condensation Reactions : Utilizing hydrazines and appropriate carbonyl compounds to form the pyrazole ring.
  • Electrophilic Substitution : Introducing the trifluoromethoxy group through electrophilic aromatic substitution reactions.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anti-inflammatory Effects

A study published in a reputable journal demonstrated the anti-inflammatory effects of a series of pyrazole derivatives, including this compound. The results indicated a significant reduction in inflammatory markers in treated animal models compared to controls, supporting its potential use as a therapeutic agent .

Case Study 2: Pesticidal Efficacy

Another investigation focused on the application of pyrazole derivatives in agricultural settings showed that formulations containing this compound exhibited high efficacy against common agricultural pests while maintaining safety profiles for beneficial insects .

Mechanism of Action

The mechanism of action of 3-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Structural and Computational Analysis

Crystallography :

  • SHELX and ORTEP software () have been used to resolve the crystal structures of related pyrazole derivatives. The trifluoromethoxy group adopts a planar conformation, minimizing steric clashes .

Docking Studies :

  • Molecular docking reveals that the methyl group at position 3 enhances hydrophobic interactions with kinase ATP-binding pockets, while the OCF₃ group stabilizes π-π stacking with aromatic residues .

Industrial and Research Relevance

  • Suppliers: Available from Santa Cruz Biotechnology (sc-347075), Enamine Ltd, and others, with prices ranging from $578/g (research scale) .
  • Discontinued Status : CymitQuimica discontinued sales due to challenges in large-scale synthesis, highlighting production hurdles for OCF₃-containing compounds .

Biological Activity

3-Methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine, also known by its CAS number 497141-59-0, is a synthetic organic compound notable for its diverse biological activities. This compound features a trifluoromethoxy group attached to a phenyl ring and is further connected to a pyrazole ring, which enhances its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H10F3N3O. The presence of the trifluoromethoxy group significantly influences its solubility and interaction with biological targets. The following table summarizes key physical properties:

PropertyValue
Molecular Weight253.21 g/mol
Boiling Point333 °C
Melting Point114-117 °C
Density1.2 g/cm³

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The trifluoromethoxy group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively. This enables it to modulate enzyme activities and receptor functions, leading to various pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds within the pyrazole class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazoles can inhibit the growth of various bacterial strains such as E. coli and S. aureus . The presence of the trifluoromethoxy group may enhance these effects by improving binding affinity to bacterial targets.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. A study demonstrated that certain pyrazole compounds showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at specific concentrations, indicating strong anti-inflammatory activity . The mechanism involves inhibition of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.

Anticancer Activity

The anticancer properties of pyrazole derivatives have gained attention in recent years. Research has shown that compounds similar to this compound can induce apoptosis in cancer cells through various pathways, including modulation of cell cycle regulators and apoptosis-related proteins . In vitro studies have reported significant cytotoxicity against several cancer cell lines.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

  • Study on Anti-inflammatory Effects : A series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory effects in animal models. Compounds showed varying degrees of inhibition against TNF-α and interleukin-6 (IL-6), with some demonstrating efficacy comparable to established anti-inflammatory drugs .
  • Antimicrobial Testing : A group of pyrazole derivatives was evaluated for their antimicrobial activity against common pathogens. Results indicated that certain compounds exhibited significant antibacterial activity, suggesting their potential as new antimicrobial agents .
  • Anticancer Evaluation : In vitro assays revealed that specific pyrazole derivatives could effectively inhibit the proliferation of cancer cells, leading researchers to propose these compounds as candidates for further development in cancer therapy .

Q & A

Q. What are the common synthetic routes for 3-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols starting with cyclocondensation of hydrazine derivatives with β-ketoesters or β-diketones. For example:

  • Step 1 : Formation of the pyrazole core via cyclization of 4-(trifluoromethoxy)phenylhydrazine with ethyl acetoacetate under acidic conditions.
  • Step 2 : Methylation at the N1 position using iodomethane in the presence of a base (e.g., K₂CO₃).
  • Step 3 : Introduction of the amine group at C5 via nitration followed by reduction (e.g., using H₂/Pd-C).

Q. Critical factors :

  • Temperature control during cyclization (60–80°C optimal for minimizing side products).
  • Solvent choice (DMF or THF improves regioselectivity).
  • Catalyst selection (e.g., Pd-C for efficient nitro-group reduction). Reported yields range from 45% to 68% depending on purity of intermediates .

Q. What analytical techniques are most effective for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. Key signals:
    • ¹H NMR: Pyrazole H4 proton at δ 6.2–6.5 ppm (singlet), trifluoromethoxy group at δ 4.3–4.5 ppm.
    • ¹⁹F NMR: CF₃O signal at δ −58 to −60 ppm.
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 302.1 (calculated).
  • Infrared (IR) : Stretching vibrations for NH₂ (~3350 cm⁻¹) and C-F (1100–1200 cm⁻¹).

Validation : Cross-referencing with X-ray crystallography (e.g., SHELXL refinement) ensures unambiguous assignment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in enzyme inhibition (e.g., COX-2 vs. PDE4) often arise from:

  • Assay variability : Use standardized protocols (e.g., fluorescence polarization vs. radiometric assays).
  • Structural analogs : Compare with derivatives (Table 1).

Table 1 : Select Pyrazole Analogs and Bioactivity

CompoundSubstituent ModificationsIC₅₀ (COX-2, µM)IC₅₀ (PDE4, µM)
Target compound4-CF₃O, 3-CH₃, 5-NH₂0.121.8
1-(3-Fluorophenyl) analog3-F instead of 4-CF₃O0.45>10
5-Amino-3-methyl derivativeNo aryl substitution>100.9

Key Insight : The 4-CF₃O group enhances COX-2 selectivity, while the 5-NH₂ group is critical for PDE4 binding .

Q. What methodological challenges arise in crystallographic studies of this compound, and how can they be addressed?

  • Crystal twinning : Common due to flexible trifluoromethoxy group. Mitigate by slow evaporation in hexane/EtOAc (1:3).
  • Disorder in CF₃O group : Refine using SHELXL’s PART instruction with isotropic displacement parameters .
  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.

Example refinement metrics (from a related pyrazole):

  • R₁ = 0.031, wR₂ = 0.079 (SHELXL-2018).
  • Mean σ(C–C) = 0.002 Å .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound?

  • Computational modeling : Perform docking simulations (e.g., AutoDock Vina) using X-ray structures of target enzymes (e.g., PDB 6COX).
  • Systematic substituent variation : Focus on:
    • Position 1 : Aryl groups with electron-withdrawing substituents (e.g., 4-CF₃O vs. 4-NO₂).
    • Position 5 : Amine vs. acylated derivatives (e.g., 5-NHCOCH₃).
  • In vitro validation : Prioritize compounds with calculated ΔG < −8 kcal/mol for IC₅₀ testing .

Q. What strategies improve regioselectivity in pyrazole ring functionalization?

  • Directing groups : Use NH₂ at C5 to favor electrophilic substitution at C4.
  • Metal catalysis : Pd-mediated C–H activation for aryl coupling at C3 (e.g., Suzuki-Miyaura with 4-CF₃O-phenylboronic acid).
  • Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h with 85% yield .

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

  • Aqueous stability : Degrades at pH > 8 (NH₂ group deprotonation). Use PBS (pH 7.4) with 0.1% DMSO for cell-based assays.
  • Solvent effects : LogP = 2.1 (predicted). Optimize solubility with 10% Cremophor EL in dosing solutions .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity data (e.g., IC₅₀ = 2 µM vs. 10 µM)?

  • Cell line variability : Test in ≥3 lines (e.g., HeLa, MCF-7, A549).
  • Metabolic interference : Check for off-target kinase inhibition using KINOMEscan panels.
  • Batch purity : Confirm by HPLC (≥98% purity; retention time = 12.3 min, C18 column) .

Q. How can researchers validate the proposed mechanism of action for enzyme inhibition?

  • X-ray co-crystallization : Resolve ligand-enzyme complexes (e.g., with COX-2) to confirm binding mode.
  • Isothermal titration calorimetry (ITC) : Measure ΔH and Kd to assess thermodynamic driving forces .

Q. What advanced techniques resolve ambiguities in NMR assignments for this compound?

  • 2D NMR : HSQC and HMBC correlations to distinguish NH₂ (δ 5.1 ppm) from aromatic protons.
  • Dynamic NMR : Variable-temperature studies to detect rotameric forms of the CF₃O group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.